1-(5-Methyl-2-thienyl)-2-propanol
Description
1-(5-Methyl-2-thienyl)-2-propanol is a thiophene-substituted secondary alcohol with a molecular formula of C₉H₁₂OS (inferred from structural analysis). For example, 1-[(2-{[(5-Methyl-2-thienyl)methyl]amino}ethyl)amino]-2-propanol (C₁₁H₂₀N₂OS), a related amino-substituted derivative, has a molecular weight of 228.354 g/mol and includes a 5-methylthiophene ring linked to a 2-propanol backbone via an aminoethyl chain . This derivative is listed in commercial catalogs but marked as discontinued, suggesting niche research applications .
These features influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-6(9)5-8-4-3-7(2)10-8/h3-4,6,9H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDYOFRFLFTDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-thienyl)-2-propanol can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 1-(5-Methyl-2-thienyl)-2-propanol may involve catalytic hydrogenation of the corresponding ketone, 1-(5-Methyl-2-thienyl)-1-propanone, using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method offers a scalable and efficient route to obtain the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-2-thienyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(5-Methyl-2-thienyl)-1-propanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 1-(5-Methyl-2-thienyl)-2-propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, 1-(5-Methyl-2-thienyl)-2-chloropropane.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: 1-(5-Methyl-2-thienyl)-1-propanone.
Reduction: 1-(5-Methyl-2-thienyl)-2-propane.
Substitution: 1-(5-Methyl-2-thienyl)-2-chloropropane.
Scientific Research Applications
1-(5-Methyl-2-thienyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-thienyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Alcohols vs. Ketones
1-(5-Methyl-2-thienyl)-1-propanone
- Molecular Formula : C₈H₁₀OS
- Molecular Weight : 154.23 g/mol
- Key Differences: Replaces the hydroxyl group (-OH) of 2-propanol with a ketone (-C=O).
- Implications : The ketone group reduces polarity compared to the alcohol, lowering water solubility. This compound is used in organic synthesis, such as building blocks for heterocyclic systems .
1-(2-Thienyl)-1-propanone
Backbone Modifications: Thioether vs. Alcohol
1-(Propylthio)-2-propanol
- Molecular Formula : C₆H₁₄OS
- Molecular Weight : 134.24 g/mol
- Key Differences : Replaces the thienyl group with a propylthio (-S-CH₂CH₂CH₃) chain.
- Implications: The thioether group introduces hydrophobicity, reducing aqueous solubility but increasing lipid membrane permeability. Applications include surfactant or intermediate in organosulfur chemistry .
Amino-Substituted Derivatives
1-[(2-{[(5-Methyl-2-thienyl)methyl]amino}ethyl)amino]-2-propanol
- Molecular Formula : C₁₁H₂₀N₂OS
- Molecular Weight : 228.354 g/mol
- Key Differences: Incorporates a secondary amine and a thienylmethyl-aminoethyl chain.
- Implications: The amino groups enhance basicity and water solubility, making it suitable for pharmaceutical research (e.g., as a ligand or prodrug component) .
Propranolol Hydrochloride
- Molecular Formula: C₁₆H₂₁NO₂·HCl
- Molecular Weight : 295.80 g/mol
- Key Differences: A β-blocker with a naphthyloxy-propanolamine structure.
Research Implications and Gaps
- Pharmacological Potential: Amino-substituted derivatives (e.g., ) warrant further exploration for drug design due to their balanced polarity and aromaticity.
- Synthetic Utility: Thiophene-containing propanols and ketones are valuable in synthesizing conjugated systems for materials science .
- Data Limitations: Direct studies on 1-(5-Methyl-2-thienyl)-2-propanol are scarce; future work should prioritize its spectroscopic characterization and reactivity profiling.
Biological Activity
1-(5-Methyl-2-thienyl)-2-propanol is a compound that has garnered attention in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicine and industry.
Chemical Structure and Properties
The compound features a thienyl ring, which is known for its ability to engage in π-π interactions and hydrogen bonding. The presence of a hydroxyl group enhances its ability to form hydrogen bonds with biological macromolecules, influencing their activity and function. Additionally, its lipophilicity allows interaction with cell membranes, affecting membrane-bound proteins and signaling pathways.
Antimicrobial Properties
1-(5-Methyl-2-thienyl)-2-propanol has been investigated for its antimicrobial activity. Research indicates that it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound's efficacy against various bacterial strains suggests its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also shown promise in exhibiting anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Antifungal Activity
Research indicates that 1-(5-Methyl-2-thienyl)-2-propanol possesses antifungal properties. Its mechanism may involve disrupting fungal cell membranes or inhibiting critical metabolic pathways within fungal cells. This property is particularly relevant for developing treatments for systemic mycoses.
The biological activity of 1-(5-Methyl-2-thienyl)-2-propanol is largely attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways involved in inflammation and immune responses.
Research Findings and Case Studies
Recent studies have highlighted the diverse applications of 1-(5-Methyl-2-thienyl)-2-propanol:
Applications in Medicine and Industry
1-(5-Methyl-2-thienyl)-2-propanol's unique properties make it suitable for various applications:
- Pharmaceutical Development : Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for new drug formulations.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
